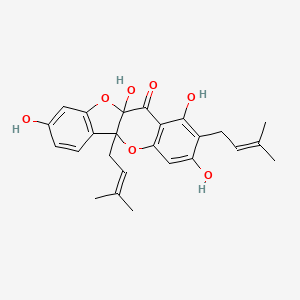![molecular formula C13H5ClF3N3O B12098111 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- CAS No. 1283719-95-8](/img/structure/B12098111.png)
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the modification of Madelung and Fischer syntheses of indoles . The preparation typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The chloro, furanyl, and trifluoromethyl groups are introduced through various substitution reactions using reagents such as chlorinating agents, furanyl derivatives, and trifluoromethylating agents.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques like column chromatography.
Analyse Des Réactions Chimiques
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furanyl positions, using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core pyrrolo[3,2-b]pyridine structure.
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
Indazole Derivatives: These compounds are isomers of pyrrolo[3,2-b]pyridine and have been studied for their inhibitory effects on various enzymes.
Pyrrolo[2,3-b]pyridine Scaffolds: These scaffolds are used in the development of inhibitors for human neutrophil elastase (HNE), an enzyme involved in inflammatory diseases.
Propriétés
Numéro CAS |
1283719-95-8 |
|---|---|
Formule moléculaire |
C13H5ClF3N3O |
Poids moléculaire |
311.64 g/mol |
Nom IUPAC |
7-chloro-2-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C13H5ClF3N3O/c14-10-6(5-18)12(13(15,16)17)20-8-4-7(19-11(8)10)9-2-1-3-21-9/h1-4,19H |
Clé InChI |
LVOUGMYSDJVZJM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC3=C(N2)C(=C(C(=N3)C(F)(F)F)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)



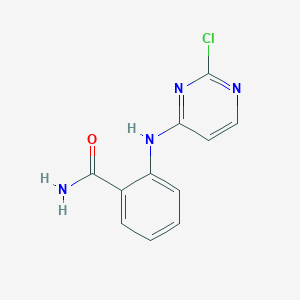
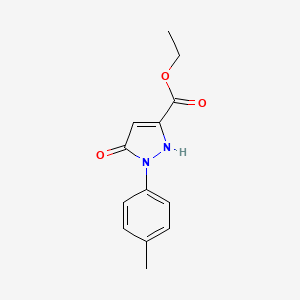
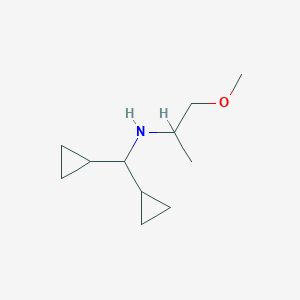
![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
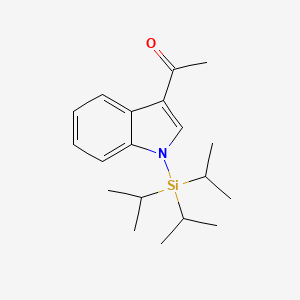
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

